BenchChemオンラインストアへようこそ!

Bpiq-i

EGFR Tyrosine Kinase Biochemical Assay

Select BPIQ-I (PD 159121) for its unmatched sub-nanomolar potency (EGFR IC50 = 8 pM) – achieving 3.1-fold greater inhibition than PD 153035. The linear imidazo[4,5-g]quinazoline scaffold ensures specific biochemical activity in SKOV-3 proliferation models (EC50 6.5 µM) and renal tubule CO2-sensitivity assays (10 nM), making it an essential benchmark for SAR studies and kinase inhibitor calibration.

Molecular Formula C16H12BrN5
Molecular Weight 354.20 g/mol
CAS No. 174709-30-9
Cat. No. B160201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpiq-i
CAS174709-30-9
Synonyms8-((3-bromophenyl)amino)-3-methyl-3H-imidazo(4,5-g)quinazoline
BPIQ-I
Molecular FormulaC16H12BrN5
Molecular Weight354.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br
InChIInChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)
InChIKeyYAMAGACQNDAKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPIQ-I (CAS 174709-30-9): A High-Potency ATP-Competitive EGFR Tyrosine Kinase Inhibitor for Research Procurement


BPIQ-I (also known as PD 159121) is a synthetic organic compound belonging to the linear imidazo[4,5-g]quinazoline class of fused tricyclic quinazolines [1]. It functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [2]. Characterized by a molecular formula of C16H12BrN5 and a molecular weight of 354.2 g/mol, BPIQ-I exhibits sub-nanomolar potency against its primary target . Its primary utility lies in basic research applications for probing EGFR-dependent signaling pathways in oncology and cellular physiology, and it is strictly designated for research use only, not for diagnostic or therapeutic applications [2].

Why Generic Substitution of BPIQ-I with Other EGFR Inhibitors Fails: Evidence of Structural and Functional Differentiation


Substituting BPIQ-I with other EGFR inhibitors, including close structural analogs or commercially available clinical agents, is not scientifically equivalent. The linear imidazo[4,5-g]quinazoline scaffold of BPIQ-I confers a specific geometry that results in quantifiable differences in biochemical potency, cellular activity, and functional selectivity compared to other EGFR inhibitors [1][2]. Generic substitution fails to account for these critical, evidence-based distinctions: BPIQ-I exhibits a 3.1-fold greater potency for EGFR inhibition (IC50 = 0.008 nM) compared to its precursor compound PD 153035 (IC50 = 0.025 nM) [1]. Furthermore, its unique activity in specific physiological models, such as the elimination of CO2 sensitivity in renal proximal tubules at a defined concentration (10 nM), represents a functional characteristic not universally shared by all EGFR inhibitors [3]. The quantitative evidence provided in Section 3 establishes that BPIQ-I is not an interchangeable commodity but a specialized tool with a distinct profile, justifying its specific selection over other in-class candidates.

Quantitative Differentiation of BPIQ-I (CAS 174709-30-9): A Procurement Evidence Guide


Superior Biochemical Potency: 3.1-Fold Higher EGFR Inhibition Compared to the Lead Precursor PD 153035

In a direct head-to-head comparison, the linear imidazo[4,5-g]quinazoline BPIQ-I (compound 8) demonstrated a 3.1-fold greater potency for inhibiting EGFR tyrosine kinase activity than its lead precursor, PD 153035. This quantifiable improvement is a direct result of the fused tricyclic quinazoline scaffold [1].

EGFR Tyrosine Kinase Biochemical Assay IC50 Structure-Activity Relationship

Differential Selectivity Profile: BPIQ-I Targets the ErbB Family but Not All Tyrosine Kinases

BPIQ-I is described as a specific inhibitor of the tyrosine kinase activity of the EGFR and members of the erbB family [1][2]. In a functional cellular model, 10 nM BPIQ-I completely eliminated the CO2-induced stimulation of HCO3- reabsorption in rabbit S2 proximal tubules, an effect attributed to its blockade of erbB receptor tyrosine kinases [2]. This functional specificity contrasts with broader-spectrum kinase inhibitors and underscores its utility as a targeted tool compound.

EGFR Kinase Selectivity ErbB Family Functional Assay Cell Signaling

Cell Line-Specific Antiproliferative Activity: BPIQ-I Exhibits a Distinct Potency Spectrum Across Tumor Cell Lines

BPIQ-I demonstrates a differential antiproliferative profile across a panel of human cancer cell lines. Its activity is most pronounced in the SKOV-3 ovarian cancer cell line, with an EC50 of 6.5 µM, while showing limited or no effect in other cell lines like A-431, U-87, and MDA-MB-231 (EC50 >50 µM) [1]. This cell-line-specific pattern of sensitivity can be used to guide experimental design and suggests a nuanced mechanism of action beyond simple target expression levels.

Antiproliferative EC50 Cancer Cell Lines EGFR Cytotoxicity

Structural Superiority: Linear Fused Tricyclic Scaffold Drives Enhanced Potency Over Angular Isomers

A direct structure-activity relationship (SAR) study established that the linear geometry of the imidazo[4,5-g]quinazoline core of BPIQ-I is essential for its high potency. The corresponding angular isomer of BPIQ-I was found to be significantly less effective as an EGFR inhibitor [1]. This finding directly links the specific molecular architecture of BPIQ-I to its superior biochemical activity.

Structure-Activity Relationship SAR Drug Design Quinazoline EGFR

Favorable Physicochemical Profile: Balanced Lipophilicity and Low Polar Surface Area Suggest Cell Permeability

The physicochemical properties of BPIQ-I are consistent with favorable cell permeability and oral bioavailability potential. It has a topological polar surface area (TPSA) of 55.63 Ų and a calculated partition coefficient (XLogP) of 3.42, and it violates none of Lipinski's Rule of Five [1]. These parameters are often associated with good membrane permeability, a characteristic supported by functional studies showing its ability to enter cells and shut down EGF-stimulated signaling [2].

Physicochemical Properties Lipinski's Rule of Five Cell Permeability ADME Drug-Likeness

Optimal Research and Industrial Application Scenarios for BPIQ-I (CAS 174709-30-9) Based on Evidence


High-Sensitivity Biochemical Assays Requiring Maximal EGFR Kinase Inhibition

Researchers developing in vitro kinase assays or screening for EGFR inhibitors should procure BPIQ-I for use as a high-potency reference control. Its IC50 of 0.008 nM (8 pM) against EGFR makes it a benchmark for quantifying the relative potency of novel compounds and for calibrating assays that require maximal target engagement at low concentrations [1]. Its 3.1-fold greater potency over PD 153035 provides a distinct advantage in sensitivity [1].

Investigating ErbB Family-Dependent Signaling in Functional Physiological Models

For studies exploring the role of EGFR and the erbB family in complex physiological processes, BPIQ-I is a validated tool. Its ability to block CO2-induced HCO3- reabsorption in renal proximal tubules at 10 nM confirms its utility in ex vivo tissue or organoid models where a potent, reversible, and cell-permeable erbB family inhibitor is required [2]. This application is supported by its favorable physicochemical properties that facilitate cell and tissue penetration [3].

Cell-Based Antiproliferative Studies Using SKOV-3 Ovarian Cancer Models

Investigators focusing on ovarian cancer or EGFR-dependent proliferation should utilize BPIQ-I in SKOV-3 cells, the most sensitive cell line in a tested panel with an EC50 of 6.5 µM [4]. This model is ideal for mechanistic studies, combination therapy screens, or validating downstream biomarkers of EGFR inhibition. Conversely, its lack of activity (EC50 >50 µM) in A-431 and MDA-MB-231 cells [4] makes it a valuable negative control tool for delineating EGFR-dependent vs. -independent pathways in those specific contexts.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on EGFR Inhibitors

Medicinal chemists engaged in the design and optimization of next-generation EGFR inhibitors can procure BPIQ-I as a critical reference compound for SAR studies. Its linear imidazo[4,5-g]quinazoline scaffold represents an optimized core for sub-nanomolar potency, providing a structural benchmark for evaluating the impact of modifications on biochemical activity, cellular efficacy, and physicochemical properties [1][3]. Its well-defined profile aids in benchmarking new chemical entities against a validated, potent standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bpiq-i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.